(5Z)-3-(2-aminoethyl)-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride
Description
This compound belongs to the thiazolidine-2,4-dione class, characterized by a five-membered heterocyclic core with two ketone groups. The Z-configured 4-chloro-3-nitrobenzylidene substituent at position 5 and the 2-aminoethyl group at position 3 distinguish its structure . The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications.
Properties
Molecular Formula |
C12H11Cl2N3O4S |
|---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
(5Z)-3-(2-aminoethyl)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C12H10ClN3O4S.ClH/c13-8-2-1-7(5-9(8)16(19)20)6-10-11(17)15(4-3-14)12(18)21-10;/h1-2,5-6H,3-4,14H2;1H/b10-6-; |
InChI Key |
LCAPOONQNNOIRB-OTUCAILMSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\2/C(=O)N(C(=O)S2)CCN)[N+](=O)[O-])Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)CCN)[N+](=O)[O-])Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2-aminoethyl)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride typically involves the following steps:
Formation of the Thiazolidinedione Ring: This can be achieved by reacting a suitable dione with a thiourea derivative under acidic or basic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions.
Addition of the Chloronitrophenyl Group: This step involves the reaction of the intermediate compound with a chloronitrophenyl derivative, often under basic conditions to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the chloronitrophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-(2-aminoethyl)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.
Medicine
In medicine, thiazolidinedione derivatives are often explored for their potential therapeutic effects, including anti-inflammatory and antidiabetic activities.
Industry
Industrially, such compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-3-(2-aminoethyl)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Group
The benzylidene moiety is a key determinant of biological activity and physicochemical properties. Below is a comparison of substituent effects:
Key Observations :
Modifications to the Aminoethyl Side Chain
The 2-aminoethyl group at position 3 is critical for solubility and interaction with biological targets. Comparative examples include:
Key Observations :
Key Observations :
- Electron-deficient aldehydes (e.g., nitro-substituted) may require harsher conditions or longer reaction times.
- DMF as a solvent is common for facilitating Knoevenagel condensations, with yields ranging from 58% to 80% .
Key Observations :
Physicochemical and Toxicological Profiles
| Property | Main Compound | (Z)-5-(4-Fluorophenyl)methylene | (Z)-5-(4-Ethoxybenzylidene) |
|---|---|---|---|
| Molecular Weight | 319.21 g/mol | 302.76 g/mol | 290.79 g/mol |
| Solubility (HCl salt) | High | Moderate | High |
| LogP (predicted) | 2.1 | 2.5 | 1.8 |
| Potential Toxicity | Nitro group (mutagenicity risk) | Lower risk | Lower risk |
Key Observations :
- The nitro group in the main compound raises toxicity concerns, necessitating rigorous genotoxicity testing.
- Fluorine or ethoxy substituents offer safer profiles but may compromise potency .
Biological Activity
(5Z)-3-(2-aminoethyl)-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a synthetic compound belonging to the thiazolidinedione class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, anticancer properties, and its mechanism of action.
- Molecular Formula : C₁₂H₁₁Cl₂N₃O₄S
- Molecular Weight : 364.2 g/mol
- IUPAC Name : (5Z)-3-(2-aminoethyl)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione; hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- PPAR Activation : Like other thiazolidinediones, it may activate peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose and lipid metabolism.
- Antimicrobial Action : The compound exhibits significant antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell wall synthesis .
- Antifungal Activity : It has demonstrated efficacy against fungal pathogens by inducing morphological changes in yeast cells and affecting glucose transport mechanisms .
Biological Activity Overview
Case Studies and Research Findings
- Antimicrobial Studies :
- Fungal Activity Evaluation :
- Anticancer Properties :
Comparative Analysis with Similar Compounds
| Compound Name | Activity Type | Unique Features |
|---|---|---|
| Rosiglitazone | Antidiabetic | Well-studied PPARγ agonist with established clinical use. |
| Pioglitazone | Antidiabetic | Similar mechanism but different side effect profile compared to Rosiglitazone. |
| (5Z)-Compound | Antimicrobial/Antifungal/Anticancer | Unique chloronitrophenyl substitution may enhance specific biological activities. |
Q & A
Q. Challenges :
- Stereoselectivity : Ensuring the (5Z)-configuration during Knoevenagel condensation, monitored via NMR .
- Purification : Chromatography or recrystallization is critical due to by-products from nitro-group side reactions .
How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Q. Advanced Optimization Strategies
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance Knoevenagel condensation efficiency .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility of nitroaromatic intermediates but require careful water exclusion to avoid hydrolysis .
- Temperature Gradients : Multi-step protocols with reflux (80–120°C) for condensation and room temperature for amine alkylation .
Q. Example Optimization Table :
| Step | Variable Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Knoevenagel | Solvent (DMF vs. EtOH) | DMF, 100°C, 6h | 75% → 89% |
| Aminoethylation | Base (NaH vs. K₂CO₃) | NaH, THF, 0°C | 60% → 82% |
What advanced techniques are used to confirm the compound’s structural and stereochemical integrity?
Q. Structural Characterization
- NMR Spectroscopy :
- X-ray Crystallography : Resolves Z-configuration and hydrochloride salt formation (e.g., bond angles of 115–120° for the benzylidene moiety) .
Q. Example Spectral Data () :
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Benzylidene CH | 7.92 | Singlet |
| Thiazolidine C=O | 172.3 | - |
What mechanisms underlie the compound’s reported biological activity (e.g., antimicrobial)?
Q. Mechanistic Hypotheses
Q. Experimental Validation :
- Kinetic Assays : IC₅₀ values against E. coli DHFR show 12 µM inhibition, suggesting competitive binding .
- Molecular Docking : Nitro group forms hydrogen bonds with Thr121 and Val31 residues in DHFR active sites .
How do structural modifications impact biological activity?
Q. Structure-Activity Relationship (SAR)
Q. Comparative SAR Table :
| Derivative | Substituent | MIC (µg/mL) | Solubility (mg/mL) |
|---|---|---|---|
| Parent Compound | 3-Nitro, 2-aminoethyl | 8 | 1.2 |
| Analog A | 4-Nitro | 32 | 1.5 |
| Analog B | 2-Methoxyethyl | 16 | 2.8 |
What factors influence the compound’s stability in storage and biological assays?
Q. Stability Considerations
Q. Degradation Pathways :
Hydrolysis of thiazolidine C=O bonds under acidic/basic conditions.
Reduction of nitro to amine in reducing environments (e.g., bacterial cytosol) .
How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?
Q. Data Reconciliation Strategies
Q. Example Contradiction :
- IC₅₀ values for DHFR inhibition range from 12–45 µM across studies due to differences in bacterial strains .
What analytical methods are recommended for quantifying the compound in complex matrices?
Q. Method Validation
Q. Validation Parameters :
| Parameter | Requirement | Result |
|---|---|---|
| Linearity | R² ≥ 0.99 | 0.998 |
| Precision (RSD%) | ≤5% | 3.2% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
